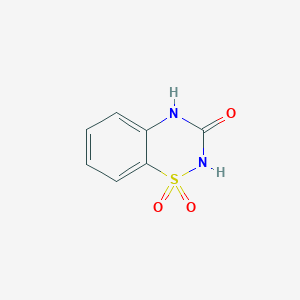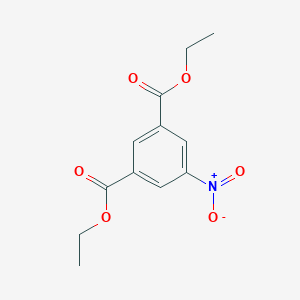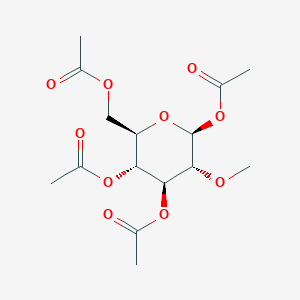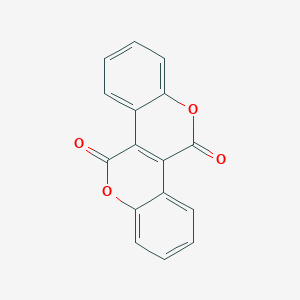
9H-Fluorene-2,7-diamine dihydrochloride
Vue d'ensemble
Description
9H-Fluorene-2,7-diamine dihydrochloride, also known as 2,7-DIAMINOFLUORENE DIHYDROCHLORIDE, is a compound with the molecular formula C13H14Cl2N2 . It has a molecular weight of 269.17 g/mol . This compound is often utilized in the field of organic chemistry for the development of new materials and compounds .
Molecular Structure Analysis
The InChI string of 9H-Fluorene-2,7-diamine dihydrochloride isInChI=1S/C13H12N2.2ClH/c14-10-1-3-12-8 (6-10)5-9-7-11 (15)2-4-13 (9)12;;/h1-4,6-7H,5,14-15H2;2*1H . The Canonical SMILES is C1C2=C (C=CC (=C2)N)C3=C1C=C (C=C3)N.Cl.Cl . Physical And Chemical Properties Analysis
9H-Fluorene-2,7-diamine dihydrochloride has a molecular weight of 269.17 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 268.0534038 g/mol and the monoisotopic mass is also 268.0534038 g/mol . The topological polar surface area is 52 Ų . The heavy atom count is 17 .Applications De Recherche Scientifique
Substitute for Carcinogenic Benzidine
This compound is used as a substitute for the carcinogenic benzidine in the chromogenic assay of peroxidases . This application is significant because it provides a safer alternative to benzidine, which is known to be a potent carcinogen.
Hepatitis C Virus Inhibitors
Researchers have designed and synthesized novel symmetric fluorene-2,7-diamine derivatives as potent Hepatitis C Virus (HCV) inhibitors . These novel analogs share a common symmetrical prolinamide 2,7-diaminofluorene scaffold. The structure-activity relationship (SAR) analysis revealed that picomolar inhibitory activity was attained with the use of S-prolinamide capped with R-isoleucine or R-phenylglycine residues bearing a terminal alkyl carbamate group .
Fluorescence Properties
The compound exhibits strong fluorescence in solution . This property can be utilized to detect and quantify the presence of nitric oxide (NO) by measuring the fluorescence signal .
Mécanisme D'action
Target of Action
The primary target of 9H-Fluorene-2,7-diamine dihydrochloride, also known as 2,7-DIAMINOFLUORENE DIHYDROCHLORIDE, is Nitric Oxide (NO) . Nitric Oxide is a crucial biological regulator involved in numerous physiological and pathological processes.
Mode of Action
9H-Fluorene-2,7-diamine dihydrochloride is a fluorescent probe . It interacts with its target, Nitric Oxide, by producing a strong fluorescence signal in solution. This fluorescence can be measured to detect and quantify the presence of Nitric Oxide .
Pharmacokinetics
It is known to be slightly soluble in water , which may affect its bioavailability.
Result of Action
The primary result of the action of 9H-Fluorene-2,7-diamine dihydrochloride is the generation of a fluorescence signal upon interaction with Nitric Oxide. This allows for the detection and quantification of Nitric Oxide in a given sample .
Action Environment
The action of 9H-Fluorene-2,7-diamine dihydrochloride can be influenced by environmental factors. For instance, it is sensitive to light , which could affect its stability and efficacy. Therefore, it should be stored in conditions below +30°C and away from light . Additionally, it should be handled with care to avoid contact with skin and eyes .
Safety and Hazards
Propriétés
IUPAC Name |
9H-fluorene-2,7-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.2ClH/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;;/h1-4,6-7H,5,14-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXYCUYLZDQRIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401338072 | |
| Record name | 9H-Fluorene-2,7-diamine, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401338072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene-2,7-diamine dihydrochloride | |
CAS RN |
13548-69-1 | |
| Record name | 9H-Fluorene-2,7-diamine, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401338072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluorene-2,7-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 2,7-diaminofluorene dihydrochloride in optical fiber sensors for biochemical analysis?
A: One research paper [ [] ] describes the development of an optical fiber glucose sensor utilizing 2,7-diaminofluorene dihydrochloride. In this sensor, 2,7-diaminofluorene dihydrochloride is incorporated into a cellulose acetate membrane alongside glucose oxidase and sodium N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine. When glucose reacts with glucose oxidase, it produces hydrogen peroxide. This hydrogen peroxide then likely reacts with 2,7-diaminofluorene dihydrochloride, leading to a measurable change in reflectance at 580 nm. This reflectance change allows for the quantitative detection of glucose in the solution.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)







![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)